Cas no 1462-12-0 (1,3-diethyl 2-ethylidenepropanedioate)
1,3-diethyl 2-ethylidenepropanedioate Chemical and Physical Properties
Names and Identifiers
-
- diethyl ethylidenemalonate
- Ethylidenemalonic acid diethyl ester
- 2-ethylidenemalonic acid diethyl ester
- diethyl 2-ethylidenepropanedioate
- Diethyl 2-ethylidenemalonate
- Diethyl 1-propene-1,1-dicarboxylate
- Diethyl 2-ethylidenepropane-1,3-dioate
- 1-Propene-1,1-dicarboxylic acid diethyl ester
- Propanedioic acid, ethylidene-, diethyl ester
- Diethyl ethylideneMalonate 99%
- LBBAWVLUOZVYCC-UHFFFAOYSA-N
- AK306932
- Diethylethylidenemalonate
- diethyl ethylidene malonate
- Diethyl ethylidenepropanedioate
- Diethyl 2-ethylidenemalonate #
- Diethyl ethylide
- 1,3-diethyl 2-ethylidenepropanedioate
- Ethylidenepropanedioic acid diethyl ester
- J-008204
- NS00024778
- MFCD00009145
- EN300-118181
- NSC-1084
- 1-PROPYLIDENE-1, DIETHYL ESTER
- Diethyl2-ethylidenemalonate
- PROPANEDIOIC ACID,2-ETHYLIDENE-, 1,3-DIETHYL ESTER
- Ethyl 2-ethoxycarbonyl-2-butenoate
- Malonic acid, ethylidene-, diethyl ester
- NSC1084
- Propanedioic acid, 2-ethylidene-, 1,3-diethyl ester
- NSC 1084
- EINECS 215-965-5
- AI3-04935
- UNII-5SQM649798
- DTXSID7074531
- AM84421
- SY014755
- SCHEMBL1942274
- 2-ethylidene-propanedioic acid diethyl ester
- D71114
- 5SQM649798
- Diethyl ethylidenemalonate, 99%
- AKOS023552892
- diethylethylidene malonate
- FT-0624782
- BAA46212
- DS-11294
- A808470
- 1462-12-0
- CS-W016906
- DB-004029
-
- MDL: MFCD00009145
- Inchi: 1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3
- InChI Key: LBBAWVLUOZVYCC-UHFFFAOYSA-N
- SMILES: O(C(/C(=C/C)/C(=O)OCC)=O)CC
- BRN: 1773932
Computed Properties
- Exact Mass: 186.08900
- Monoisotopic Mass: 186.089209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.019 g/mL at 25 °C(lit.)
- Boiling Point: 115-118 °C/17 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.442(lit.)
- PSA: 52.60000
- LogP: 1.05890
- Solubility: Insoluble in water.
1,3-diethyl 2-ethylidenepropanedioate Security Information
- Signal Word:Warning
- Hazard Statement: H227-H315-H319-H335
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:Sealed in dry,Room Temperature
1,3-diethyl 2-ethylidenepropanedioate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,3-diethyl 2-ethylidenepropanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138247-1g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | ≥99% | 1g |
¥43.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138247-100g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | ≥99% | 100g |
¥1699.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138247-25g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | ≥99% | 25g |
¥582.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138247-5g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | ≥99% | 5g |
¥153.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019019-1g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 99% | 1g |
¥29 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019019-25g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 99% | 25g |
¥317 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019019-5g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 99% | 5g |
¥68 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP879-100g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 98% | 100g |
¥1815.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP879-5g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 98% | 5g |
¥120.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP879-25g |
1,3-diethyl 2-ethylidenepropanedioate |
1462-12-0 | 98% | 25g |
¥495.0 | 2022-06-10 |
1,3-diethyl 2-ethylidenepropanedioate Suppliers
1,3-diethyl 2-ethylidenepropanedioate Related Literature
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Zeyu Wang,Jiang Zhong,Chen Zheng,Renhua Fan Org. Chem. Front. 2017 4 1005
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Sheng Zhang,Zhoumei Tan,Haonan Zhang,Juanli Liu,Wentao Xu,Kun Xu Chem. Commun. 2017 53 11642
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Yanjie Li,Kazuki Miyazawa,Takashi Koike,Munetaka Akita Org. Chem. Front. 2015 2 319
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4. The threo-selective reaction of but-2-enyl organometallic compounds with ethylidenemalonates and related compoundsYoshinori Yamamoto,Shinji Nishii,Kazuhiro Maruyama J. Chem. Soc. Chem. Commun. 1985 386
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Tatsuya Morofuji,Takuma Kurokawa,Youhei Chitose,Chihaya Adachi,Naokazu Kano Org. Biomol. Chem. 2022 20 9600
Additional information on 1,3-diethyl 2-ethylidenepropanedioate
Introduction to 1,3-diethyl 2-ethylidenepropanedioate (CAS No. 1462-12-0)
1,3-diethyl 2-ethylidenepropanedioate, with the chemical formula C10H14O4, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 1462-12-0, uniquely identifies it in scientific literature and industrial applications. This compound belongs to the class of diesters and has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development.
The molecular structure of 1,3-diethyl 2-ethylidenepropanedioate features a central acyclic carbon backbone with ethylidene groups at the second position, contributing to its distinctive reactivity. The presence of two ester functional groups at the 1 and 3 positions enhances its versatility as a synthetic intermediate. This structural configuration makes it a valuable building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and polyesters.
In recent years, there has been growing interest in 1,3-diethyl 2-ethylidenepropanedioate due to its potential role in the development of novel pharmaceuticals. Researchers have been exploring its reactivity as a precursor for bioactive molecules, including those with anti-inflammatory and antimicrobial properties. The compound's ability to undergo various chemical transformations, such as condensation reactions and ring closures, makes it a promising candidate for further investigation.
One of the most compelling aspects of 1,3-diethyl 2-ethylidenepropanedioate is its utility in polymer chemistry. The ester groups provide a basis for polymerization reactions, leading to the formation of polyesters with tailored properties. These polyesters have potential applications in materials science, particularly in the development of biodegradable plastics and high-performance coatings. The ethylidene functionality further contributes to the material's thermal stability and mechanical strength.
The synthesis of 1,3-diethyl 2-ethylidenepropanedioate typically involves the reaction of diethyl maleate with ethyl acetoacetate under controlled conditions. This reaction requires precise temperature control and catalyst selection to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of this synthesis, making it more accessible for industrial-scale production.
Recent studies have also highlighted the compound's role in organic synthesis as a chiral auxiliary. The stereochemistry of 1,3-diethyl 2-ethylidenepropanedioate can be manipulated to produce enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The ability to control chirality at multiple stages of synthesis opens up new avenues for drug discovery and development.
The pharmaceutical industry has shown particular interest in derivatives of 1,3-diethyl 2-ethylidenepropanedioate due to their potential therapeutic effects. Researchers have synthesized several analogs that exhibit inhibitory activity against various enzymes involved in inflammatory pathways. These findings suggest that modifications of the core structure could lead to novel drugs with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, 1,3-diethyl 2-ethylidenepropanedioate has found use in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties. The compound's structural flexibility allows for the design of molecules that can interact specifically with biological targets in plants, offering a new approach to crop protection.
The environmental impact of synthesizing and using 1,3-diethyl 2-ethylidenepropanedioate is another area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the compound remains viable for large-scale applications without compromising environmental standards.
The future prospects for 1,3-diethyl 2-ethylidenepropanedioate are bright, with ongoing research uncovering new possibilities for its use. As synthetic methodologies continue to evolve, so too will the applications of this versatile compound. Whether in pharmaceuticals or materials science, 1,3-diethyl 2-ethylidenepropanedioate is poised to play a significant role in shaping the future of chemical innovation.
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